1-(3,4-二氯苯基)哌嗪盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

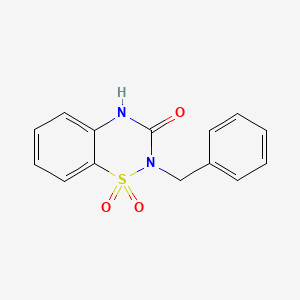

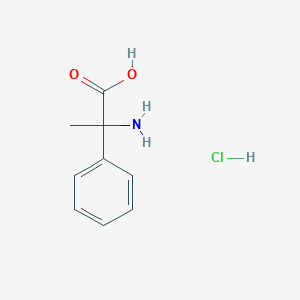

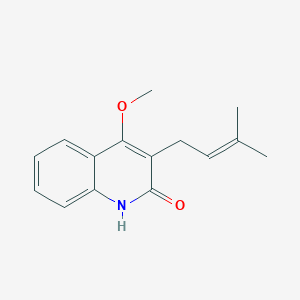

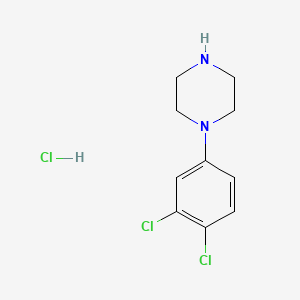

1-(3,4-Dichlorophenyl)piperazine hydrochloride is a useful research compound. Its molecular formula is C10H14Cl4N2 and its molecular weight is 304.0 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-(3,4-Dichlorophenyl)piperazine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,4-Dichlorophenyl)piperazine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

合成和表征

- 合成方法:1-(3,4-二氯苯基)哌嗪盐酸盐已通过多种方法合成,包括烷基化、酸化、硝基还原、重氮化、取代和水解反应。已经探索了不同的方法,如 2,6-二氯-硝基苯与无水哌嗪的反应和乌尔曼反应,以优化产率和质量 (Quan, 2006), (Li Ning-wei, 2006)。

- 结构分析:1-(3,4-二氯苯基)哌嗪盐酸盐的结构已使用红外和 1H-NMR 技术得到证实,这对于确保合成化合物的纯度和一致性至关重要 (Li Ning-wei, 2005)。

药理学研究

- 抗菌和抗真菌活性:1-(3,4-二氯苯基)哌嗪盐酸盐的衍生物已被合成并评估其抗菌和抗真菌活性。这些研究对于发现可以对抗细菌和真菌感染的新药至关重要 (Rakesh P. N. Roshan, 2018)。

化学性质和相互作用

- 氢键和晶体结构:对 4-(2,3-二氯苯基)哌嗪-1-鎓苦味酸盐等化合物的研究提供了对这些化学实体的氢键和晶体结构的见解。了解这些性质对于开发新材料和药物至关重要 (Udhayasuriyan Sathya et al., 2021)。

化学分析和测试

- 法医样本的快速筛选:开发电化学方法来检测法医样本中的 1-(3-氯苯基)哌嗪等化合物突出了其在法律和法医背景中的相关性。此类方法对于在各种法医场景中快速准确地识别物质至关重要 (W. P. Silva et al., 2021)。

对药物开发的贡献

- 同位素标记药物的合成:涉及 1-(3,4-二氯苯基)哌嗪盐酸盐的药物氘标记版本的合成有助于研究和开发像羟嗪和阿立哌唑这样的药物。同位素标记有助于分析和跟踪生物系统内的药物 (M. Vohra et al., 2015)。

作用机制

Target of Action

The primary targets of 1-(3,4-Dichlorophenyl)piperazine hydrochloride are the serotonin transporter and the β1-adrenergic receptor . These targets play crucial roles in the regulation of mood and behavior.

Mode of Action

1-(3,4-Dichlorophenyl)piperazine hydrochloride acts as a serotonin releaser via the serotonin transporter . It also acts as a β1-adrenergic receptor blocker , although it has relatively low affinity for both targets .

Biochemical Pathways

The compound’s interaction with its targets affects the serotonergic pathways in the brain. By releasing serotonin, it influences mood and behavior. Its action as a β1-adrenergic receptor blocker can affect cardiovascular function .

Result of Action

The molecular and cellular effects of 1-(3,4-Dichlorophenyl)piperazine hydrochloride’s action are primarily related to its influence on serotonin levels and β1-adrenergic receptor activity. This can lead to changes in mood and behavior, as well as potential effects on cardiovascular function .

安全和危害

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(3,4-Dichlorophenyl)piperazine hydrochloride involves the reaction of 3,4-dichloroaniline with piperazine in the presence of a suitable solvent and acid catalyst to form the intermediate 1-(3,4-dichlorophenyl)piperazine. This intermediate is then reacted with hydrochloric acid to form the final product, 1-(3,4-Dichlorophenyl)piperazine hydrochloride.", "Starting Materials": [ "3,4-dichloroaniline", "piperazine", "acid catalyst", "hydrochloric acid", "suitable solvent" ], "Reaction": [ "Step 1: 3,4-dichloroaniline is dissolved in a suitable solvent and mixed with piperazine and acid catalyst.", "Step 2: The reaction mixture is heated under reflux for several hours to form the intermediate 1-(3,4-dichlorophenyl)piperazine.", "Step 3: The intermediate is then reacted with hydrochloric acid to form 1-(3,4-Dichlorophenyl)piperazine hydrochloride.", "Step 4: The product is isolated by filtration, washed with a suitable solvent, and dried under vacuum." ] } | |

CAS 编号 |

76835-17-1 |

分子式 |

C10H14Cl4N2 |

分子量 |

304.0 g/mol |

IUPAC 名称 |

1-(3,4-dichlorophenyl)piperazine;dihydrochloride |

InChI |

InChI=1S/C10H12Cl2N2.2ClH/c11-9-2-1-8(7-10(9)12)14-5-3-13-4-6-14;;/h1-2,7,13H,3-6H2;2*1H |

InChI 键 |

VADUZJRSQFZLPH-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1)C2=CC(=C(C=C2)Cl)Cl.Cl |

规范 SMILES |

C1CN(CCN1)C2=CC(=C(C=C2)Cl)Cl.Cl.Cl |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-amino-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B3038062.png)